

Technical Guide: Predicted Bioactivity of 5-Methoxyindan Derivatives

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Compound of Interest

Compound Name: 5-Methoxyindan

CAS No.: 5111-69-3

Cat. No.: B1585329

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Executive Summary: The Scaffold Advantage

The **5-methoxyindan** core represents a "privileged scaffold" in medicinal chemistry. It serves as a carbocyclic bioisostere of 5-methoxyindole (the core of melatonin and indomethacin), offering enhanced metabolic stability by replacing the oxidation-prone pyrrole nitrogen with a methylene group.

This guide analyzes the predicted bioactivity of **5-methoxyindan** derivatives based on Structure-Activity Relationship (SAR) extrapolation, computational pharmacophore mapping, and electronic distribution analysis.

Key Predicted Therapeutic Areas:

- Neuroprotection: Selective MAO-B inhibition (Parkinson's Disease).
- Chronobiology: Melatonin Receptor (MT1/MT2) agonism (Sleep Disorders).[1]
- Inflammation: COX-2/LOX inhibition (Non-steroidal anti-inflammatory activity).

Structural Basis & Pharmacophore Analysis

To understand the predicted activity, we must analyze the electronic and steric properties of the **5-methoxyindan** moiety compared to established drugs.

Bioisosterism: Indole vs. Indan

The replacement of the indole nitrogen (NH) with a carbon (CH₂) significantly alters the physicochemical profile:

- **Lipophilicity (LogP):** Increases. Indans are more lipophilic than indoles, enhancing Blood-Brain Barrier (BBB) permeability.
- **H-Bonding:** Loss of the H-bond donor (NH) but retention of the H-bond acceptor (Methoxy oxygen).
- **Metabolic Stability:** The indan ring is resistant to the oxidative ring-opening that can affect electron-rich indoles.

Electronic Effect of the 5-Methoxy Group

The methoxy group at position 5 is an Electron Donating Group (EDG).

- **Effect on Aromatic Ring:** Increases electron density in the benzene ring.
- **Binding Implication:** Enhances pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets (e.g., MAO-B active site).

Predicted Therapeutic Targets

Target 1: Monoamine Oxidase B (MAO-B) Inhibition

Therapeutic Application: Parkinson's Disease (PD).^{[2][3]} Reference Drug: Rasagiline (N-propargyl-1-aminoindan).

Mechanism & Prediction: Rasagiline is a potent, irreversible MAO-B inhibitor. It lacks substituents on the benzene ring.

- **Hypothesis:** Introducing a 5-methoxy group to the 1-aminoindan scaffold will modulate the orientation of the molecule within the MAO-B hydrophobic cavity.
- **Prediction:** The 5-methoxy group aligns with the entrance cavity of MAO-B. While bulky groups can hinder binding, the methoxy group is small enough to fit and may improve

selectivity for MAO-B over MAO-A due to specific steric constraints in the MAO-B substrate cavity (which is bipartite).

- Lead Structure: N-propargyl-**5-methoxyindan**-1-amine.

Target 2: Melatonin Receptors (MT1/MT2)

Therapeutic Application: Insomnia, Circadian Rhythm Disorders. Reference Ligand: Melatonin (N-acetyl-5-methoxytryptamine).[4]

Mechanism & Prediction: Melatonin binding requires two key pharmacophores: the 5-methoxy group and the acetamide side chain. The indole core acts as a spacer.

- Hypothesis: The "Carbocyclic Melatonin" analog, where the indole is replaced by indan.
- Prediction: N-[2-(**5-methoxyindan**-3-yl)ethyl]acetamide is predicted to act as a potent MT1/MT2 agonist. The 5-methoxy oxygen accepts a hydrogen bond from a specific residue (His195 in MT1), crucial for receptor activation. The indan scaffold provides a rigid, lipophilic spacer that may increase half-life compared to melatonin.

Target 3: Anti-Inflammatory (COX Inhibition)

Therapeutic Application: Pain, Inflammation. Reference Drug: Indomethacin (Indole acetic acid derivative).

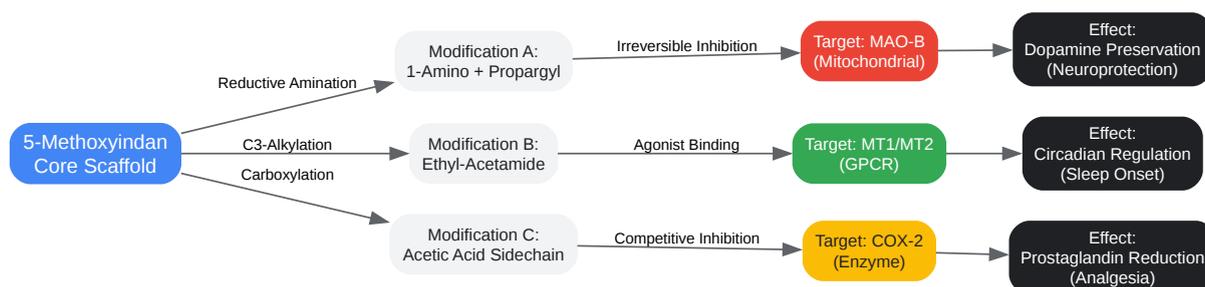
Mechanism & Prediction: Sulindac is an indene-based NSAID, proving the bioactivity of the carbocyclic core.

- Hypothesis: **5-methoxyindan**-3-acetic acid derivatives will mimic the binding mode of indomethacin/sulindac.
- Prediction: The 5-methoxy group mimics the methoxy of indomethacin, fitting into the hydrophobic pocket of COX enzymes. The indan scaffold prevents the formation of toxic indole-metabolites (e.g., reactive iminoquinones).

Visualization of Signaling & Synthesis

Pharmacophore & Signaling Pathway

The following diagram illustrates how the single **5-methoxyindan** scaffold diverges into three distinct pharmacological pathways based on side-chain modification.



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Caption: Divergent synthesis and predicted pharmacological pathways of **5-methoxyindan** derivatives.

ADMET Profiling (Predicted)

Using the "Rule of Five" and bioisosteric principles, we can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.

Parameter	Prediction	Rationale
Solubility	Moderate to Low	Indan is more lipophilic than indole. Salt formation (e.g., Hydrochloride) will be required for oral bioavailability.
BBB Permeability	High	High LogP and low polar surface area (PSA) favor CNS penetration, ideal for MAO-B and MT targets.
Metabolism	Improved	Lacks the electron-rich nitrogen of indole, reducing susceptibility to oxidative degradation by IDO/TDO enzymes.
Toxicity	Low Risk	Indan is a validated scaffold (e.g., Indinavir, Rasagiline). Main concern is potential CYP450 inhibition.
Half-Life	Extended	Slower metabolic clearance compared to tryptamine analogs.

Experimental Validation Protocols

To verify these predictions, the following standardized workflows are recommended.

Synthesis of 5-Methoxy-1-Aminoindan (Key Intermediate)

This protocol yields the core amine required for MAO-B testing.

- Starting Material: 5-Methoxy-1-indanone.[5]

- Oxime Formation: Reflux 5-methoxy-1-indanone with hydroxylamine hydrochloride and sodium acetate in ethanol for 2 hours.
- Reduction: Treat the resulting oxime with Zinc dust in acetic acid or Hydrogenation (H₂, Pd/C) to yield 5-methoxy-1-aminoindan.
- Purification: Acid-base extraction followed by recrystallization (as HCl salt).

In Vitro MAO-B Inhibition Assay

Objective: Determine IC₅₀ and Selectivity Index (SI) against MAO-A.

- Enzyme Source: Recombinant human MAO-A and MAO-B (expressed in Baculovirus).
- Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).
- Protocol:
 - Incubate test compound (0.1 nM – 10 μM) with enzyme for 20 mins at 37°C.
 - Add substrate and incubate for 30 mins.
 - Stop reaction with NaOH/ZnSO₄.
 - Measure fluorescence (Ex 310 nm / Em 400 nm for 4-hydroxyquinoline product).
- Validation: Use Selegiline as positive control.

Melatonin Receptor Binding Assay

Objective: Assess binding affinity (

) for MT1 and MT2.^[1]

- Cell Line: CHO cells stably expressing human MT1 or MT2.
- Radioligand: 2-[

I]-iodomelatonin.

- Protocol:
 - Prepare membrane fractions from CHO cells.
 - Incubate membranes with radioligand (200 pM) and competing **5-methoxyindan** derivative.
 - Filter through glass fiber filters (Whatman GF/B).
 - Measure radioactivity via scintillation counting.
- Data Analysis: Non-linear regression to determine

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